molecular formula C12H9BrO B11863471 2-(Bromomethyl)naphthalene-3-carboxaldehyde

2-(Bromomethyl)naphthalene-3-carboxaldehyde

Cat. No.: B11863471
M. Wt: 249.10 g/mol
InChI Key: QHXHEXRQMKXKIX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H9BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and a carboxaldehyde group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)naphthalene-3-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methyl naphthalene followed by formylation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)naphthalene-3-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)naphthalene-3-carboxaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in condensation and reduction reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)naphthalene-3-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

3-(bromomethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9BrO/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,8H,7H2

InChI Key

QHXHEXRQMKXKIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CBr)C=O

Origin of Product

United States

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